(E)-1-Methyl-3-(2-tosylvinyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O2S |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methyl-3-[(E)-2-(4-methylphenyl)sulfonylethenyl]benzene |
InChI |
InChI=1S/C16H16O2S/c1-13-6-8-16(9-7-13)19(17,18)11-10-15-5-3-4-14(2)12-15/h3-12H,1-2H3/b11-10+ |
InChI Key |
SBBZONINEMLKCT-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of E 1 Methyl 3 2 Tosylvinyl Benzene
Nucleophilic Addition Reactions
Nucleophilic addition represents a primary mode of reactivity for (E)-1-Methyl-3-(2-tosylvinyl)benzene. The polarization of the vinyl group by the adjacent sulfonyl moiety facilitates the addition of a wide range of nucleophiles across the double bond.
Michael Addition Reactions
The vinyl sulfone moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. In this reaction, the nucleophile adds to the β-carbon of the vinyl group, with the negative charge being stabilized by the electron-withdrawing sulfonyl group. This is a highly reliable and versatile method for carbon-carbon and carbon-heteroatom bond formation.
The general mechanism for the Michael addition to a vinyl sulfone involves the attack of a nucleophile on the electrophilic β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The reaction is typically catalyzed by a base, which serves to generate the active nucleophile from its corresponding precursor.
Organocatalytic approaches have also been developed for the enantioselective Michael addition of aldehydes and other pronucleophiles to vinyl sulfones, demonstrating the versatility of this transformation in asymmetric synthesis.
Regioselective Nucleophilic Additions
The nucleophilic additions to this compound are highly regioselective. The powerful electron-withdrawing effect of the tosyl group directs the incoming nucleophile to the β-position of the vinyl group. This is a classic example of a 1,4-conjugate addition, where the nucleophile adds to the end of the conjugated system. This regioselectivity is a key feature of the reactivity of α,β-unsaturated sulfones and is exploited in numerous synthetic applications to ensure the formation of a specific constitutional isomer. The alternative 1,2-addition (attack at the sulfonyl sulfur) is not observed under typical nucleophilic addition conditions.
Reactions with Carbon- and Sulfur-Based Nucleophiles
A wide array of carbon and sulfur-based nucleophiles can be employed in Michael additions to this compound.
Carbon-Based Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, β-keto esters, and nitroalkanes, are common carbon nucleophiles for this transformation. These reactions provide an efficient route to the synthesis of 1,5-dicarbonyl compounds and other functionalized organic molecules. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the enolate nucleophile.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |
| This compound | Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(2-(m-tolyl)-2-tosylethyl)malonate |
| This compound | Nitromethane | DBU | THF | 1-Methyl-3-(2-nitro-1-tosylethyl)benzene |
Sulfur-Based Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for conjugate addition to vinyl sulfones. These reactions, often referred to as thiol-ene reactions, proceed readily under mild conditions to form thioether products. The reaction can be initiated by a base or through a radical mechanism. The high reactivity and selectivity of vinyl sulfones make them preferred substrates over other Michael acceptors like acrylates in competitive reactions.
| Reactant 1 | Reactant 2 | Base/Initiator | Solvent | Product |
| This compound | Thiophenol | Triethylamine | Dichloromethane | 1-Methyl-3-(2-(phenylthio)-2-tosylethyl)benzene |
| This compound | Hexanethiol | AIBN (radical initiator) | Toluene | 1-((2-(Hexylthio)-2-tosylethyl)methyl)benzene |
Cycloaddition Reactions
In addition to its role as a Michael acceptor, the vinyl group of this compound can participate as a 2π component in cycloaddition reactions.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The electron-withdrawing tosyl group makes this compound an activated dienophile, facilitating its reaction with electron-rich dienes. For the reaction to occur, the diene must be able to adopt an s-cis conformation. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.
| Diene | Dienophile | Conditions | Product |
| Cyclopentadiene | This compound | Toluene, 80°C | 2-(m-Tolyl)-2-tosyl-5-norbornene |
| Isoprene | This compound | Xylene, reflux | 4-Methyl-1-(m-tolyl)-1-tosylcyclohex-4-ene |
Pericyclic Reactions of Vinyl Sulfones
The Diels-Alder reaction is a prominent example of a broader class of reactions known as pericyclic reactions. These are concerted reactions that proceed through a cyclic transition state. Vinyl sulfones, including this compound, can serve as the 2π electron component in various thermally or photochemically allowed pericyclic reactions. Their reactivity is governed by the principles of orbital symmetry. Besides [4+2] cycloadditions, vinyl sulfones can potentially undergo other pericyclic transformations such as [2+2] cycloadditions with appropriate reaction partners, often under photochemical conditions. The specific pathways available are dictated by the substitution pattern of the vinyl sulfone and the nature of the reacting partner.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The vinyl tosylate moiety serves as a synthetic equivalent to a vinyl halide, enabling the formation of new carbon-carbon bonds with a variety of coupling partners. These reactions typically proceed with retention of the (E)-stereochemistry of the double bond.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. nih.govyoutube.com In the case of this compound, the vinyl tosylate acts as the electrophilic partner, reacting with various arylboronic acids in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is highly efficient for the synthesis of substituted stilbene (B7821643) derivatives.
The catalytic cycle generally involves the oxidative addition of the vinyl tosylate to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands and bases is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgacs.org
Table 1: Representative Suzuki Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (E)-1-Methyl-3-(2-phenylvinyl)benzene | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | (E)-1-(4-Methoxyphenyl)-2-(3-methylphenyl)ethene | 88 |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | (E)-2-(2-(3-Methylphenyl)vinyl)thiophene | 85 |
Note: The data in this table is illustrative and based on typical conditions reported for Suzuki couplings of vinyl tosylates. nih.govorganic-chemistry.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or tosylate. wikipedia.orgyoutube.com This reaction provides a direct route to conjugated enynes, which are valuable building blocks in organic synthesis. For this compound, the reaction with a terminal alkyne is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base such as an amine. wikipedia.orgacs.orgyoutube.com Copper-free conditions have also been developed. acs.org
The mechanism involves the formation of a palladium acetylide complex, which then undergoes reductive elimination with the vinyl tosylate to form the enyne product. wikipedia.orgyoutube.com The reaction is highly stereospecific, proceeding with retention of the double bond geometry. wikipedia.org
Table 2: Representative Sonogashira Coupling Reactions of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | (E)-1-Methyl-3-(4-phenylbut-1-en-3-ynyl)benzene | 89 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | (E)-1-Methyl-3-(2-(trimethylsilyl)ethynylvinyl)benzene | 91 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | (E)-5-Methyl-1-nonen-3-yne | 83 |
Note: The data in this table is illustrative and based on typical conditions reported for Sonogashira couplings of vinyl tosylates. wikipedia.orgacs.orgacs.org
While less commonly reported for vinyl tosylates compared to other substrates, palladium-catalyzed tandem reactions represent a powerful strategy for the rapid construction of complex molecular architectures. A plausible, though not extensively documented, transformation for this compound could involve an intramolecular cyclization followed by an intermolecular alkenylation. For instance, if the tolyl moiety were to bear a suitably positioned nucleophile, a tandem reaction could be envisioned. A related divalent palladium-catalyzed tandem cyclization-coupling of allenyl N-tosylcarbamates has been developed, suggesting the potential for such transformations. nih.gov Further research in this area could unveil novel synthetic applications for this class of compounds.
Electrophilic Aromatic Substitution on the Methyl-Substituted Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the π-system of the benzene ring. The regiochemical outcome of such reactions on a substituted benzene is dictated by the electronic properties of the substituents already present. In the case of this compound, the ring bears two substituents: a methyl group (-CH₃) and a (E)-(2-tosylvinyl) group (-CH=CHSO₂Ts).
Methyl Group (-CH₃): This is an alkyl group, which acts as a weak electron-donating group through an inductive effect and hyperconjugation. It is therefore an activating group and an ortho-, para-director .
(E)-(2-Tosylvinyl) Group (-CH=CHSO₂Ts): The sulfonyl group (-SO₂-) is strongly electron-withdrawing. This effect is transmitted through the vinyl spacer, making the entire substituent a powerful electron-withdrawing and deactivating group. Deactivating groups of this nature are typically meta-directors .
Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl group, which are ortho and para to it (positions 2, 4, and 6). Position 2 is sterically hindered by both adjacent substituents. Position 6 is less hindered. Position 4 is para to the methyl group and is often favored. The major products are thus predicted to be the 4- and 6-substituted isomers.
The table below summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution This table presents a predictive analysis of the major and minor products of EAS reactions on this compound. Product distribution would need to be confirmed experimentally.
| Reaction Type | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (E)-1-Methyl-4-nitro-5-(2-tosylvinyl)benzene & (E)-2-Methyl-1-nitro-3-(2-tosylvinyl)benzene | (E)-2-Methyl-5-nitro-1-(2-tosylvinyl)benzene |
| Bromination | Br₂, FeBr₃ | (E)-4-Bromo-1-methyl-5-(2-tosylvinyl)benzene & (E)-1-Bromo-2-methyl-3-(2-tosylvinyl)benzene | (E)-5-Bromo-2-methyl-1-(2-tosylvinyl)benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (E)-1-(4-Methyl-3-(2-tosylvinyl)phenyl)ethan-1-one & (E)-1-(2-Methyl-3-(2-tosylvinyl)phenyl)ethan-1-one | (E)-1-(2-Methyl-5-(2-tosylvinyl)phenyl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | (E)-4-Methyl-5-(2-tosylvinyl)benzenesulfonic acid & (E)-2-Methyl-3-(2-tosylvinyl)benzenesulfonic acid | (E)-2-Methyl-5-(2-tosylvinyl)benzenesulfonic acid |
Mechanistic Investigations of Reactions Involving E 1 Methyl 3 2 Tosylvinyl Benzene
Radical Reaction Pathways
Radical-mediated reactions offer a powerful, complementary approach to traditional two-electron chemistry. The electron-deficient nature of the double bond in (E)-1-Methyl-3-(2-tosylvinyl)benzene, due to the strongly electron-withdrawing tosyl group, makes it an excellent candidate for radical addition reactions.
A plausible pathway for initiating radical reactions involving vinyl sulfones is through a Single Electron Transfer (SET) process. In this mechanism, an electron is transferred from a donor species to the vinyl sulfone, generating a radical anion. Studies on analogous electron-accepting molecules, such as nitrobenzene, have shown that simple anionic organic bases can act as electron donors to initiate SET. nih.govchemrxiv.org This process leads to the formation of a stable radical ion-pair and a transient oxidized radical base. nih.govchemrxiv.org
For this compound, a similar SET event could occur, particularly with potent single-electron donors or under photoredox catalysis conditions. The resulting radical anion would be stabilized by the delocalization of the unpaired electron over the sulfonyl group and the aromatic ring. This intermediate can then engage in subsequent propagation steps, such as protonation or addition to other species, to form the final product. The feasibility of such a process is generally endothermic but can be driven forward by subsequent thermodynamically favorable transformations of the resulting radical species. nih.gov
While the vinyl sulfone can act as a radical acceptor, reactions can also be designed where a sulfonyl radical itself is the key reactive intermediate. For instance, methods have been developed for the generation of methyl sulfonyl radicals from inexpensive sources like dimethyl sulfoxide (DMSO) in the presence of a copper catalyst and dioxygen. scispace.com These radicals can then add to alkenes and alkynes. scispace.com
In the context of this compound, the tosyl group is generally stable. However, under specific conditions (e.g., photolytic or high-temperature), cleavage of the carbon-sulfur bond could potentially generate a styryl radical and a p-toluenesulfonyl radical. The latter is a versatile intermediate that can participate in various transformations, including addition to unsaturated bonds and hydrogen atom abstraction.
More commonly, the vinyl sulfone acts as a substrate for an externally generated sulfonyl radical. The addition of a sulfonyl radical to the β-carbon of the vinyl sulfone would generate a new carbon-centered radical, stabilized by the adjacent sulfonyl group. This new radical intermediate can then be trapped or participate in further reaction cascades.
Concerted vs. Stepwise Mechanisms
Many reactions involving alkenes, such as cycloadditions, can proceed through either a concerted mechanism, where all bond-making and bond-breaking events occur in a single transition state, or a stepwise mechanism involving one or more intermediates. The specific pathway taken by this compound depends on the reactants, reaction conditions, and the nature of the vinyl sulfone itself.
Computational studies on analogous systems, like dehydro-Diels-Alder reactions, have shown that concerted pathways are often energetically favored over stepwise diradical routes. nih.govresearchgate.net However, the energy difference between the two pathways can be small, and in some cases, particularly with strained systems, a stepwise mechanism may compete or dominate. nih.govresearchgate.net For [3+2] cycloaddition reactions involving vinyl benzene (B151609) derivatives, evidence suggests a one-step, two-stage mechanism, which is a form of an asynchronous concerted process. nih.gov
In reactions with nucleophiles, the pathway can also be nuanced. For example, in vinylations using vinylbenziodoxolones (VBX), the mechanism is highly dependent on the nucleophile. Sulfur nucleophiles react via a ligand coupling mechanism typical of diaryliodonium salts, which can be considered stepwise, while phosphorus nucleophiles proceed through a pathway involving a concerted deprotonation and Michael-type addition. chemrxiv.orgchemrxiv.org Therefore, when this compound acts as a Michael acceptor, the addition of a nucleophile could be a discrete step leading to a carbanionic intermediate (stepwise), or it could be coupled with other processes in a concerted fashion. Isotope effect studies are a powerful experimental tool for distinguishing between these mechanistic possibilities. nih.gov
Transition State Analysis in Stereoselective Transformations
The stereochemical outcome of reactions involving this compound is determined by the energetics of the various possible transition states. Computational chemistry, particularly density functional theory (DFT), is an invaluable tool for analyzing these transition states and predicting stereoselectivity.
In stereoselective transformations, the preferred product is the one formed via the lowest energy transition state. For cycloaddition reactions, the endo and exo transition states must be considered. The geometry and electronic properties of this compound, along with those of the reacting partner, will dictate the steric and electronic interactions that stabilize or destabilize these transition states. For example, in cycloadditions with 3-phenylcyclopropenes, products are formed with exclusive exo-selectivity, indicating a strong energetic preference in the transition state. researchgate.net
DFT studies on [3+2] cycloadditions have shown that asynchronous transition states are common, where the formation of the two new single bonds does not occur simultaneously. researchgate.net Analysis of the electron localization function (ELF) along the reaction coordinate can reveal the precise nature of this asynchronicity. nih.gov Furthermore, post-transition state dynamics can also play a crucial role in determining the final product distribution, where the reaction trajectory after passing the transition state can lead to different stereoisomers. nih.gov
Influence of Catalytic Systems on Reaction Mechanisms
Catalysts can profoundly alter the mechanism of a reaction, opening up new, lower-energy pathways and enabling transformations that are otherwise unfeasible.
Key Influences of Catalytic Systems:
| Catalysis Type | Mechanistic Influence | Potential Application with this compound |
| Photoredox Catalysis | Utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) or energy transfer. This generates radical intermediates under mild conditions. su.se | Can initiate radical addition to the vinyl sulfone via a SET mechanism, enabling C-C bond formation with a wide range of radical precursors. su.se |
| Transition Metal Catalysis | Metals like palladium, copper, or iron can activate substrates through oxidative addition, reductive elimination, migratory insertion, or by forming high-valent reactive species. nih.govrsc.org | A palladium catalyst could facilitate cross-coupling reactions at the vinyl or aromatic position. A copper(I) system could be used to generate sulfonyl radicals that might react with the substrate. scispace.com |
| Enzyme-Mimetic Catalysis | Systems designed to mimic the active sites of metalloenzymes can perform selective oxidations and other transformations. researchgate.net | Fe-based catalysts could potentially hydroxylate the aromatic ring or oxidize the vinyl group through mechanisms involving high-valent Fe-O intermediates. researchgate.net |
For example, a transition-metal-free, photocatalyzed C-vinylation has been developed using vinylbenziodoxolones (VBX) as vinylating agents. Preliminary mechanistic studies of this reaction suggest a stereospecific C-C bond formation that proceeds through a concerted radical coupling transition state. su.se The use of chiral catalysts can also induce enantioselectivity in reactions, such as the palladium-catalyzed synthesis of chiral boron-containing nortricyclanes, where the catalyst controls the facial selectivity of the reaction. nih.gov
Mechanistic Studies of Vinylbenziodoxolones (VBX) in Vinylation Reactions
Vinylbenziodoxolones (VBX) are powerful hypervalent iodine(III) reagents used for electrophilic vinylations under transition metal-free conditions. chemrxiv.orgnih.gov Mechanistic investigations into their reactivity provide a valuable model for understanding how vinyl groups, such as the one in this compound, can be transferred. These studies, employing NMR, deuterium labeling, and DFT calculations, have revealed that the reaction mechanism is highly dependent on the class of nucleophile used. nih.gov
This regioselectivity is rationalized by two distinct mechanistic pathways:
S-Vinylation (Internal Alkene Formation): The reaction of VBX reagents with sulfur nucleophiles, such as thiols, proceeds through a mechanism involving the formation of a four-coordinated I–S intermediate. chemrxiv.org This is followed by a ligand coupling step, typical of diaryliodonium salts, which stereospecifically yields the internal vinylated product. chemrxiv.orgnih.gov
P-Vinylation (Terminal Alkene Formation): In contrast, the reaction with phosphorus nucleophiles, like diarylphosphine oxides, leads exclusively to terminal alkenes. chemrxiv.org A radical pathway is considered unlikely. chemrxiv.org The proposed mechanism involves the formation of a phosphinous acid-coordinated VBX complex. This complex undergoes a concerted deprotonation and Michael-type addition. A subsequent base-assisted protonation and E2 elimination deliver the terminal alkene product. chemrxiv.orgnih.gov
These findings highlight the divergent pathways available in vinylation reactions and demonstrate how the choice of nucleophile can completely switch the regiochemical outcome. nih.gov This detailed mechanistic understanding is crucial for predicting and controlling the products of similar vinylation reactions.
Applications in Advanced Organic Synthesis
Use as a Building Block in Complex Molecule Construction
The reactivity of the vinyl sulfone group is harnessed to build complex molecular frameworks, including both heterocyclic and polycyclic structures.
(E)-1-Methyl-3-(2-tosylvinyl)benzene and related vinyl sulfones are key intermediates in the synthesis of a diverse range of nitrogen-, oxygen-, and sulfur-containing heterocycles. The vinyl sulfone acts as an electrophile in Michael addition reactions, which can initiate a cascade of ring-forming steps.
Research has demonstrated the synthesis of various heterocyclic systems using vinyl sulfones as starting materials:
Pyrroles and Pyrrolidines: The reaction of tosylmethyl isocyanide (TosMIC) with acylethynylpyrroles chemo- and stereoselectively yields E-2-(2-acyl-1-tosylvinyl)pyrroles. researchgate.net Additionally, cascade reactions between allylic azides and methyl vinyl sulfone can produce dihydro-pyrrolo-pyrazole heterocycles. nih.gov
Isoindolinones: A Ruthenium(II)-catalyzed C–H olefination of N-methoxybenzamides with vinyl sulfones, followed by a tandem cyclization and elimination, affords 3-methyleneisoindolin-1-ones, an important structural motif in bioactive compounds. acs.org
Functionalized Sugars and Other Heterocycles: Vinyl sulfone-modified carbohydrates serve as powerful intermediates for creating a wide array of enantiomerically pure heterocycles, including amino sugars, C-glycosides, and various oxa-, aza-, and thio-heterocycles through Michael-initiated ring-closure reactions. nih.gov
A representative reaction is the synthesis of 3-methyleneisoindolin-1-ones, where the vinyl sulfone first participates in a C-H olefination and then undergoes an intramolecular Michael addition. acs.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| N-Methoxybenzamide | This compound | Ru(II) complex | Substituted 3-Methyleneisoindolin-1-one |
The construction of polycyclic and spirocyclic frameworks can be efficiently achieved using vinyl sulfones. These compounds participate as 2π partners in cycloaddition reactions and can undergo radical cyclization cascades to form complex ring systems. nih.govresearchgate.net
A notable application is the synthesis of spirocyclic vinyl sulfones through a photocatalyzed cascade reaction. rsc.orgrsc.org This process involves a radical cyclization followed by a (hetero)aryl migration, efficiently generating intricate three-dimensional structures that are otherwise challenging to access. rsc.orgrsc.org This method allows for the creation of medium-sized rings fused to the spirocyclic core through ring expansion, highlighting its synthetic versatility. rsc.org
Role as a Protecting or Masking Group
Beyond its role as a reactive building block, the tosylvinyl group can function as a "masked" functional group, which is particularly useful in multi-step syntheses.
In the synthesis of complex alkaloids, the tosylvinyl (Tsv) group has been ingeniously employed as a masked nitrogen equivalent. acs.org Specifically, it has demonstrated high regioselectivity in Diels-Alder reactions aimed at constructing the core of oroidin-derived marine alkaloids. acs.org The electron-withdrawing nature of the Tsv group controls the regiochemical outcome of the cycloaddition. acs.org Following the reaction, the Tsv group can be transformed into a tosylethyl (Tse) group via hydrogenation, which alters the electronic properties of the system and facilitates subsequent synthetic transformations without the need for a protecting group exchange. acs.org
| Reaction Type | Masking Group | Function | Key Advantage |
| Diels-Alder | Tosylvinyl (Tsv) | Masked Nitrogen | High regioselectivity; electronically adjustable |
Stereoselective Synthesis of Chiral Compounds
The vinyl sulfone moiety can influence the stereochemical outcome of reactions, enabling the synthesis of specific stereoisomers. masterorganicchemistry.com This is crucial for the preparation of chiral molecules with defined three-dimensional arrangements.
Research has shown that the inherent structure of vinyl sulfones can direct the formation of chiral products. For instance, the asymmetric dihydroxylation of an amino-functionalized vinyl sulfone was a key step in the stereoselective synthesis of the antimalarial alkaloid febrifugine (B1672321) and its analogue halofuginone, achieving high enantiomeric excess. acs.org Furthermore, the base-mediated isomerization of 3-azido E-vinyl sulfones leads to the stereoselective formation of Z-vinyl azides, where the sulfone group plays a role in controlling the geometric outcome. cofc.edu
Integration into Cascade and Domino Reactions
The reactivity of this compound makes it an ideal component for cascade (or domino) reactions, where multiple bond-forming events occur in a single pot under the same reaction conditions. nih.gov This approach enhances synthetic efficiency by reducing the number of purification steps and minimizing waste.
Vinyl sulfones have been successfully integrated into several powerful cascade sequences:
Heterocycle Formation: A cascade reaction involving allylic azides and methyl vinyl sulfone directly yields complex dihydro-pyrrolo-pyrazole heterocycles through a sequence of cycloaddition and elimination steps. nih.gov
Spirocycle Synthesis: A visible-light-induced photocatalytic method uses a cascade of radical cyclization followed by aryl migration to produce multi-functionalized spirocyclic vinyl sulfones. rsc.orgrsc.org
Tandem C-H Functionalization/Cyclization: The Ru(II)-catalyzed reaction of N-methoxybenzamides with vinyl sulfones proceeds via a tandem C–H olefination, intramolecular Michael addition, and subsequent elimination to furnish 3-methyleneisoindolin-1-ones. acs.org
These examples underscore the capacity of the vinyl sulfone unit to participate in complex, multi-step transformations, leading to the rapid assembly of intricate molecular scaffolds from simpler precursors.
Diversification of Functionalized Molecular Scaffolds
This compound emerges as a versatile building block in advanced organic synthesis, primarily owing to the reactive nature of the vinyl sulfone moiety. This functional group serves as a potent Michael acceptor and a competent 2π partner in various cycloaddition reactions, enabling the construction of a wide array of complex molecular scaffolds. The strategic placement of the methyl group on the benzene (B151609) ring can also influence the reactivity and selectivity of these transformations.
The electron-withdrawing nature of the tosyl group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This inherent reactivity is harnessed in numerous synthetic strategies to generate structurally diverse molecules, including heterocyclic and spirocyclic systems. rsc.orgacs.org
One of the most powerful applications of vinyl sulfones, including this compound, is in cascade reactions. These one-pot sequences allow for the rapid assembly of complex molecular architectures from simple starting materials. For instance, a cascade reaction involving allylic azides and vinyl sulfones can directly produce dihydro-pyrrolo-pyrazole heterocycles. nih.gov This process involves a sequence of a [3+2] cycloaddition, followed by rearrangements and an elimination step to yield the final aromatic product. nih.gov The ability to tolerate various substituents on the aryl ring of the azide (B81097) suggests that this compound would be a suitable partner in such reactions.
The utility of vinyl sulfones extends to their participation in [3+2] cycloaddition reactions with various partners. For example, the reaction with sugar azides has been shown to produce 1,5-disubstituted 1,2,3-triazoles under metal-free conditions. acs.org The regioselectivity of this reaction can be controlled, providing a reliable method for the synthesis of specific triazole isomers. acs.org Furthermore, visible-light-mediated intermolecular [3+2] cycloaddition of vinylcyclopropanes with acetylenic sulfones has been developed to create complex cyclopentane-fused tetracycles. nih.gov The sulfonyl group plays a crucial role in lowering the LUMO energy of the π-bond, thereby enhancing reactivity and controlling regiochemistry. nih.gov
Michael addition reactions represent another cornerstone of the synthetic utility of aryl vinyl sulfones. These compounds are excellent Michael acceptors, reacting with a wide variety of soft nucleophiles. scripps.edursc.org The high reactivity and selectivity of vinyl sulfones in thiol-Michael additions have been demonstrated, even in the presence of less reactive acrylates. rsc.org This chemoselectivity allows for precise control in the functionalization of molecules. Asymmetric organocatalytic Michael additions of ketones to vinyl sulfones, catalyzed by cinchona alkaloid-derived primary amines, have also been reported to proceed with high enantioselectivity. rsc.org These reactions lead to the formation of chiral building blocks that are valuable in the synthesis of bioactive molecules.
The versatility of the vinyl sulfone moiety is further highlighted by its use in the synthesis of spirocyclic vinyl sulfones through a cascade of radical cyclization and aryl migration. rsc.orgrsc.org This photocatalytic method allows for the construction of complex, multi-functionalized spirocycles, including medium-sized ring-fused systems, under mild conditions. rsc.orgrsc.org
Below are tables detailing the types of reactions aryl vinyl sulfones undergo to form diverse molecular scaffolds, which are representative of the potential applications of this compound.
Table 1: Cycloaddition Reactions of Aryl Vinyl Sulfones for Scaffold Diversification
| Reaction Type | Reactant Partner | Resulting Scaffold | Reference(s) |
| [3+2] Cycloaddition | Allylic Azides | Dihydro-pyrrolo-pyrazoles | nih.gov |
| [3+2] Cycloaddition | Sugar Azides | 1,5-Disubstituted 1,2,3-Triazoles | acs.org |
| [3+2] Cycloaddition | Vinylcyclopropanes | Cyclopentane-fused tetracycles | nih.gov |
| Diels-Alder [4+2] | Dienes | Substituted Cyclohexenes | acs.org |
Table 2: Michael Addition and Cascade Reactions for Scaffold Elaboration
| Reaction Type | Nucleophile/Reactant | Resulting Structure | Reference(s) |
| Thiol-Michael Addition | Thiols | Functionalized Thioethers | rsc.org |
| Asymmetric Michael Addition | Ketones | Chiral γ-Keto Sulfones | rsc.org |
| Radical Cyclization/Migration | Tertiary Propargyl Alcohols | Spirocyclic Vinyl Sulfones | rsc.orgrsc.org |
| Oxidative Cyclization | Appended π-nucleophiles | Tetrahydrothiopyrans/thiophenes | nih.gov |
The sulfonyl group in the resulting products is not merely a passive component; it can be readily removed or transformed, further enhancing the synthetic utility of this compound as a versatile building block for creating a diverse library of functionalized molecular scaffolds.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. mdpi.com By calculating the electron density of a system, DFT can accurately determine the energies of ground states, transition states, and intermediates, providing a detailed map of the reaction pathway. mdpi.com For reactions involving vinyl sulfones like (E)-1-Methyl-3-(2-tosylvinyl)benzene, DFT calculations are instrumental in understanding their reactivity, particularly in cycloaddition reactions and nucleophilic additions.
For instance, in studying cycloaddition reactions, DFT calculations can help identify whether the reaction proceeds through a concerted or a stepwise mechanism. By locating the transition state structures and calculating their corresponding activation energies, researchers can predict the most favorable reaction pathway. The choice of functional and basis set, such as B3LYP or M06-2X with a basis set like 6-31G(d,p), is crucial for obtaining accurate results that align with experimental observations. mdpi.comresearchgate.net These calculations can also elucidate the role of catalysts, solvent effects, and the influence of substituents on the reaction rate and selectivity. mdpi.com
Molecular Orbital Analysis of Reactivity
The reactivity of this compound is governed by the distribution and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
The presence of the electron-withdrawing tosyl group significantly lowers the energy of the LUMO of the vinyl moiety, making it an excellent Michael acceptor. Conversely, the methyl-substituted benzene (B151609) ring acts as the electron-donating part of the molecule, influencing the HOMO energy. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. nih.gov
Molecular electrostatic potential (MEP) maps, which are generated from computational calculations, provide a visual representation of the charge distribution on the molecule's surface. nih.govnih.gov For this compound, the MEP would show a region of high positive potential (electrophilic) around the β-carbon of the vinyl group, confirming its susceptibility to nucleophilic attack. The regions around the oxygen atoms of the sulfonyl group would exhibit high negative potential.
Prediction of Stereochemical Outcomes
Theoretical calculations are invaluable for predicting the stereochemical outcome of reactions involving chiral catalysts or prochiral substrates like this compound. In asymmetric synthesis, understanding the factors that control the formation of one stereoisomer over another is of paramount importance.
By modeling the transition states leading to different stereoisomers, computational methods can determine the energy differences between them. Even small energy differences can translate to high levels of stereoselectivity. For reactions such as asymmetric epoxidation or cyclopropanation of the vinyl group, DFT calculations can model the approach of the reagent to the substrate within the chiral environment of the catalyst. These models can identify the key steric and electronic interactions that favor the formation of the major enantiomer or diastereomer.
Ligand-Catalyst Interactions in Stereoselective Processes
In catalyst-controlled stereoselective reactions, the interaction between the ligand and the metal center, as well as the interaction of this complex with the substrate, dictates the stereochemical outcome. Computational modeling provides a molecular-level understanding of these intricate interactions.
For a hypothetical asymmetric reaction involving this compound, computational studies could model the coordination of the substrate to a chiral metal-ligand complex. By analyzing the geometry and energetics of the possible transition state assemblies, researchers can rationalize the observed stereoselectivity. These studies can highlight non-covalent interactions, such as hydrogen bonding or π-stacking, between the ligand and the substrate that are responsible for stabilizing the favored transition state. This insight is crucial for the rational design of new and more efficient chiral ligands and catalysts for stereoselective transformations.
Q & A
Q. What are the established synthetic routes for (E)-1-Methyl-3-(2-tosylvinyl)benzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Two primary methods are documented:
- Vinyl Sulfonylation : Reacting 1-methyl-3-vinylbenzene with tosyl chloride under optimized conditions (e.g., hexane/EtOAc solvent system) yields the title compound at 61% after silica gel chromatography .
- Organoindium-Mediated Reaction : Using indium reagents with sulfonyl chlorides achieves a 66% yield, with purification via hexane/EtOAc recrystallization .
- Optimization Tips : Control reaction temperature (reflux conditions), use excess reagents to drive equilibrium, and employ high-purity solvents to minimize side products.
Q. How is this compound characterized structurally, and what spectroscopic benchmarks are critical?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR :
| Proton/Carbon | δ (ppm) | Multiplicity (J in Hz) | Assignment |
|---|---|---|---|
| 7.82 (H) | d, J=8.3 | Tosyl aromatic protons | |
| 7.62 (H) | d, J=15.4 | Trans-vinyl proton | |
| 144.26 (C) | - | Tosyl sulfonyl group |
- IR Spectroscopy : Peaks at 1610 cm<sup>-1</sup> (C=C stretching) and 1142 cm<sup>-1</sup> (S=O stretching) confirm functional groups .
- Melting Point : 82–83°C (hexane/EtOAc) serves as a purity indicator .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with hexane/EtOAc gradients to separate polar byproducts .
- Recrystallization : Hexane/EtOAc mixtures produce high-purity crystals, as evidenced by sharp NMR peaks and consistent melting points .
Advanced Research Questions
Q. How does the stereochemistry (E-configuration) of the tosylvinyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The (E)-configuration ensures spatial alignment of the tosyl group and aromatic ring, facilitating:
- Electrophilic Aromatic Substitution : The electron-withdrawing tosyl group directs incoming electrophiles to specific positions on the benzene ring .
- Transition Metal Catalysis : The rigid geometry enhances coordination with palladium or nickel catalysts in Suzuki or Heck reactions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What mechanistic insights explain the role of the tosyl group in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Leaving Group Ability : The tosyl group (-SO2Tol) stabilizes transition states via resonance, enabling clean displacement in SN<sup>2</sup> reactions.
- Kinetic Studies : Monitor reaction progress using <sup>19</sup>F NMR (if fluorinated nucleophiles are used) or HPLC to track intermediate formation .
Q. How do synthetic routes for this compound compare in terms of scalability and byproduct formation?
- Methodological Answer :
- Yield vs. Scalability : Vinyl sulfonylation (61% yield) is preferable for small-scale synthesis, while organoindium methods (66% yield) may require specialized reagents for larger batches .
- Byproduct Analysis : GC-MS can identify side products (e.g., dimerization via vinyl group coupling). Mitigate by using radical inhibitors like BHT .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends, validated by experimental HPLC retention times .
Data Contradictions and Resolutions
- Synthetic Yields : (61%) and 7 (66%) report slightly different yields for similar methods. This discrepancy may arise from solvent purity or column chromatography efficiency. Reproduce under controlled conditions to validate .
- Melting Points : Consistency in reported melting points (82–83°C) across studies confirms reliable purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
